molecular formula C12H13BBrNO2 B1589288 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester CAS No. 883899-07-8

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester

Cat. No.: B1589288
CAS No.: 883899-07-8
M. Wt: 293.95 g/mol
InChI Key: CULSSICMSNLRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester” is a chemical compound with the molecular formula C12H13BBrNO2 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H13BBrNO2 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), bromine (Br), nitrogen (N), and oxygen (O) atoms.


Chemical Reactions Analysis

The compound might be involved in Suzuki–Miyaura coupling reactions . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 293.95 . Other physical and chemical properties might depend on the specific conditions and are not available in the retrieved resources.

Scientific Research Applications

Nickel-Catalyzed Hydroacylation/Suzuki Cross-Coupling Reaction

Shao-Chi Lee, Lingmei Guo, and M. Rueping (2019) developed a nickel-catalyzed intramolecular hydroacylation/Suzuki cross-coupling cascade using o-allylbenzaldehydes and a broad range of phenylboronic acid neopentyl glycol esters. This method is notable for its high regioselectivity and step economy, enabling efficient construction of two C-C bonds through aldehyde C-H bond activation, yielding valuable indanones with high efficiency (Lee, Guo, & Rueping, 2019).

Complex Esters as Antiwear Agents

A. Misra, A. K. Mehrotra, R. Srivastava, and A. Nandy (1973) investigated diol-centered complex esters, including neopentyl glycol, as effective antiwear agents in various fuels and oils. These complex esters demonstrated promising applications in enhancing the durability and efficiency of mechanical systems (Misra, Mehrotra, Srivastava, & Nandy, 1973).

Glycols and Their Derivatives in Synthesis

T. E. Parsons (2000) discussed the commercial preparation and applications of glycols, including neopentyl glycol and its derivatives, in the synthesis of polyesters and urethane foams. These materials are vital for producing coatings with hydrolytic stability, excellent weather resistance, and good flexibility, indicating the broader implications of neopentyl glycol derivatives in material science (Parsons, 2000).

Synthesis of Neopentyl Glycol Diacrylate

Lv Zhi-guo (2008) focused on the synthesis of neopentyl glycol diacrylate (NPGDA) through the esterification of acrylic acid (AA) and neopentyl glycol (NPG). The study highlights the optimized reaction conditions for achieving high purity and efficiency, underscoring the importance of such derivatives in polymer and adhesive technologies (Zhi-guo, 2008).

Rh(I)-Catalyzed Carbonylative Cyclization Reactions

Y. Harada, J. Nakanishi, Hirokazu Fujihara, Mamoru Tobisu, Y. Fukumoto, and N. Chatani (2007) explored Rh(I)-catalyzed reactions of alkynes with 2-bromophenylboronic acids, leading to the formation of indenones. This research showcases the strategic use of boronic acids in complex organic synthesis, offering pathways to construct valuable compounds with high regioselectivity (Harada et al., 2007).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester It is known that boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups during these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, This compound likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by This compound In general, suzuki-miyaura coupling reactions, in which this compound might be involved, are crucial for forming carbon-carbon bonds . These bonds are fundamental to organic chemistry and biochemistry, affecting a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound As a potential participant in suzuki-miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds . These bonds are fundamental to the structure of many organic compounds, potentially leading to a wide range of molecular and cellular effects.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . The compound’s stability might also be influenced by storage conditions, such as temperature and exposure to light or moisture.

Safety and Hazards

The safety and hazards of this compound are not specified in the retrieved resources. It is intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions of the research involving this compound might include its use in proteomics research and further exploration of its role in Suzuki–Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, boronic esters, including this compound, are known to form reversible covalent bonds with diols and other nucleophiles. This interaction is particularly useful in the selective modification of carbohydrates and other biomolecules . Additionally, boronic esters can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate access and subsequent catalysis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic esters have been shown to affect the activity of proteasomes, which are crucial for protein degradation and turnover in cells . By inhibiting proteasome activity, this compound can alter the levels of various proteins, thereby impacting cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained inhibition of enzyme activity and prolonged alterations in protein levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effect without adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . This localization can influence its activity and function, as well as its accumulation within certain tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell.

Properties

IUPAC Name

2-bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULSSICMSNLRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467544
Record name 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883899-07-8
Record name 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.